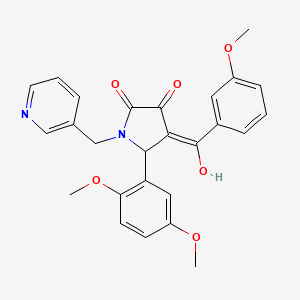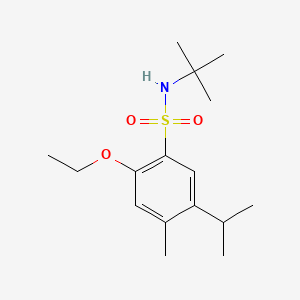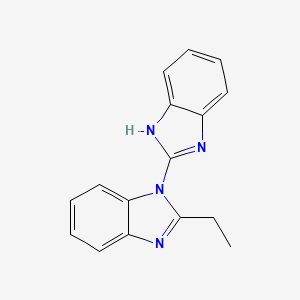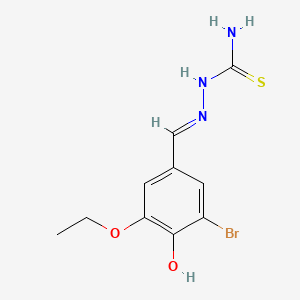
5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, hydroxy, benzoyl, and pyridinylmethyl, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include:
Grignard reagents: for forming carbon-carbon bonds.
Oxidizing agents: such as potassium permanganate or chromium trioxide for introducing hydroxyl groups.
Catalysts: like palladium or platinum for facilitating coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Continuous flow reactors: for efficient heat and mass transfer.
Automated synthesis systems: to minimize human error and increase reproducibility.
Purification techniques: such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of methoxy groups could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. It could serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcription factors and gene regulatory networks.
類似化合物との比較
Similar Compounds
5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: shares structural similarities with other pyrrol-2-one derivatives, which may also feature methoxy, hydroxy, and benzoyl groups.
Uniqueness
The unique combination of functional groups in this compound distinguishes it from other similar compounds. Its specific arrangement of methoxy, hydroxy, benzoyl, and pyridinylmethyl groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C26H24N2O6 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N2O6/c1-32-18-8-4-7-17(12-18)24(29)22-23(20-13-19(33-2)9-10-21(20)34-3)28(26(31)25(22)30)15-16-6-5-11-27-14-16/h4-14,23,29H,15H2,1-3H3/b24-22+ |
InChIキー |
PZCPVCYXGOYVES-ZNTNEXAZSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13373833.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373841.png)

![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)
![N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)
![3-[3-chloro-1-(2-methoxy-1-methylethyl)-1H-indazol-6-yl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B13373873.png)

![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)


![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373897.png)

![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
